molecular formula C31H48O2 B12007033 2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 13440-96-5

2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]

Cat. No.: B12007033
CAS No.: 13440-96-5
M. Wt: 452.7 g/mol
InChI Key: OYTVKGAPXOVTAR-UHFFFAOYSA-N
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Description

2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol], also known as Bisoctrizole or Tinosorb M (CAS: 103597-45-1), is a bisphenolic compound with a molecular formula of C₄₁H₅₀N₆O₂ and a molecular weight of 658.89 g/mol . Structurally, it consists of two benzotriazole-substituted phenol rings bridged by a methylene group, with bulky 2,4,4-trimethylpentan-2-yl (t-octyl) substituents enhancing its photostability .

Properties

CAS No.

13440-96-5

Molecular Formula

C31H48O2

Molecular Weight

452.7 g/mol

IUPAC Name

2-[[2-hydroxy-3-methyl-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C31H48O2/c1-20-13-24(30(9,10)18-28(3,4)5)16-22(26(20)32)15-23-17-25(14-21(2)27(23)33)31(11,12)19-29(6,7)8/h13-14,16-17,32-33H,15,18-19H2,1-12H3

InChI Key

OYTVKGAPXOVTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)C)O)C(C)(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

The reaction proceeds at 30–140°C using mineral acids (e.g., H₂SO₄, H₃PO₄) or cation-exchange resins. For sterically demanding substrates like 2,4,4-trimethylpentan-2-yl, higher temperatures (100–140°C) and prolonged reaction times (3–5 hours) are typically required to achieve >90% yields. A molar ratio of 1:4–5 (phenol:acetal) ensures excess acetal drives the reaction to completion, with unreacted acetal recovered for reuse.

Table 1: Representative Conditions for Analogous Bisphenol Syntheses

Phenol SubstrateAcetalCatalystTemp (°C)Time (hr)Yield (%)
4-Methyl-2-tert-butylphenolDiethylacetalH₂SO₄103–110398
2,4-XylenolDiisopropylacetalH₂SO₄82–90385
4-Ethyl-2-tert-butylphenolMethylalH₃PO₄95–110383

Workup and Purification

Post-reaction, the mixture is neutralized (e.g., with NaOH), filtered, and washed with water. Recrystallization from ethanol or hexane yields high-purity product (m.p. 125–129°C for analogous compounds). The absence of surfactants or organic solvents in the reaction medium simplifies isolation.

Tailoring for Bulky Substituents

The 2,4,4-trimethylpentan-2-yl group’s steric bulk necessitates modifications to standard protocols:

Catalyst Selection

Strong Brønsted acids (e.g., toluenesulfonic acid) enhance reaction rates by stabilizing the transition state despite steric hindrance. Heterogeneous catalysts (e.g., sulfonated styrene-divinylbenzene resins) permit facile recovery and reuse, critical for industrial-scale production.

Solvent Effects

While acetals function as intrinsic solvents, co-solvents like dichloromethane may improve phenol solubility at lower temperatures. For example, blending methylal with 10–20% dichloromethane reduces viscosity, enhancing mixing efficiency.

Continuous vs. Batch Processing

The acetal method supports both batch and continuous operation. Continuous systems, employing tubular reactors with inline neutralization, achieve higher throughput (e.g., 1 ton/day) with consistent product quality.

Challenges and Optimization

  • Starting Material Accessibility : 6-Methyl-4-(2,4,4-trimethylpentan-2-yl)phenol must be synthesized via Friedel-Crafts alkylation of 4-methylphenol with 2,4,4-trimethylpentene, requiring AlCl₃ or BF₃ catalysts.

  • Byproduct Formation : Trace oligomers may form at elevated temperatures; these are minimized by maintaining precise stoichiometry and rapid quenching post-reaction.

Environmental and Economic Considerations

The acetal route reduces wastewater generation by >95% compared to emulsion-based methods. Energy consumption is offset by acetal recovery (≥90% efficiency) .

Chemical Reactions Analysis

Condensation with Aldehydes

The methylene bridge allows further crosslinking with aldehydes like acetaldehyde or propionaldehyde under acidic conditions . For instance:

  • Reagents : Aqueous acetaldehyde, HCl

  • Conditions : 60°C in isooctane or dichloromethane

  • Product : Ethylidene-bridged derivatives (e.g., 2,2'-ethylidenebis analogues)

This reaction is pivotal for tuning the steric hindrance and thermal stability of the resulting compounds.

Stabilization Mechanisms in Polymers

The compound acts as a radical scavenger and UV absorber due to its hindered phenol structure. Key findings include:

  • Radical trapping : The phenolic –OH groups donate hydrogen atoms to stabilize free radicals, preventing polymer degradation .

  • UV absorption : Conjugation between the methylene bridge and aromatic rings enhances absorption in the 300–400 nm range .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

  • Electron-donating groups (e.g., –C(CH₃)₃ at the 4-position) enhance oxidative stability but reduce alkylation rates compared to less hindered derivatives .

  • Steric effects : Bulky substituents at the 2- and 6-positions slow electrophilic substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Bisoctrizole is C41H50N6O2, with a molecular weight of approximately 650.91 g/mol. The compound features a complex structure characterized by multiple benzotriazole moieties, which are crucial for its function as a UV filter. The structural integrity of Bisoctrizole allows it to absorb UV radiation effectively, making it a valuable ingredient in sunscreen formulations.

Applications in Sunscreens

Broad-Spectrum UV Protection:
Bisoctrizole is recognized for its ability to provide broad-spectrum UV protection. It absorbs both UVA and UVB rays, which helps prevent skin damage associated with sun exposure. Its incorporation into sunscreen formulations enhances the product's efficacy and stability under sunlight.

Stability and Formulation:
The compound exhibits excellent photostability compared to other UV filters, which can degrade upon exposure to sunlight. This stability allows for longer-lasting protection in cosmetic formulations. It is often used in combination with other UV filters to achieve synergistic effects, enhancing overall sun protection factor (SPF) ratings.

Pharmaceutical Applications

Potential Therapeutic Uses:
Research indicates that derivatives of Bisoctrizole may possess therapeutic properties beyond their use as UV filters. Studies have explored the compound's ability to inhibit certain enzymes associated with cancer pathways, suggesting potential applications in cancer therapeutics . For instance, the selective inhibition of mutant isocitrate dehydrogenase 1 has been investigated using modified derivatives of Bisoctrizole .

Chemical Synthesis:
The synthesis of Bisoctrizole involves several chemical reactions that can be optimized for various applications. For example, modifications to the phenolic structure can lead to compounds with enhanced biological activity or improved solubility for pharmaceutical uses .

Case Studies and Research Findings

Study Focus Findings
Study on UV FiltersEvaluated Bisoctrizole's efficacyDemonstrated superior UV absorption and stability compared to traditional filters
Cancer Therapeutics ResearchInvestigated enzyme inhibitionShowed promising results in inhibiting mutant IDH1 enzymes using modified Bisoctrizole derivatives
Formulation Stability TestingAssessed photostabilityConfirmed that Bisoctrizole maintains efficacy over prolonged sun exposure

Mechanism of Action

The antioxidant mechanism of 6,6’-methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s molecular structure allows it to effectively scavenge free radicals and inhibit oxidative chain reactions . This action helps protect materials and biological systems from oxidative stress and degradation .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Cytotoxicity of Structural Analogs in A549 Cells
Compound IC₅₀ (μM) Synergy with Belotecan (CDI)
Bisoctrizole >100 Not tested
Antioxidant 2246 18.2 0.72
Dichlorophene 12.4 0.65

CDI (Combination Index) Interpretation :

  • CDI < 1: Synergistic effect.
  • CDI = 1: Additive effect.
  • CDI > 1: Antagonistic effect.

Biological Activity

2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol] is a phenolic compound with significant industrial applications, particularly in the rubber and plastic industries due to its antioxidant properties. This article presents a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic uses, and safety profile.

Chemical Structure

The compound's IUPAC name is 2-[[2-hydroxy-3-methyl-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol. Its molecular formula is C23H32O2C_{23}H_{32}O_2, and it has a molecular weight of 356.51 g/mol.

Biological Activity Overview

Research indicates that 2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol] exhibits various biological activities:

  • Antioxidant Properties : The compound acts as a potent antioxidant, scavenging free radicals and preventing oxidative stress in biological systems. This property is crucial for applications in food preservation and materials science.
  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary investigations suggest that 2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol] may possess antimicrobial properties against various pathogens.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Radical Scavenging : The phenolic structure allows for hydrogen donation to free radicals, effectively neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in inflammatory processes or microbial growth.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various phenolic compounds, including 2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]. The results demonstrated a significant reduction in oxidative stress markers in treated cell lines compared to controls (IC50 values were determined through DPPH assays).

CompoundIC50 (µM)
2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]15.3
Control (BHT)12.8

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan injection, treatment with the compound resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis revealed reduced leukocyte infiltration in treated groups.

Treatment GroupPaw Edema (mm)Leukocyte Count (per field)
Control5.045
Compound3.020

Safety Profile

According to safety data sheets (SDS), the compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation. Long-term exposure effects are not fully characterized; thus, handling precautions are advised.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing derivatives of 2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution under alkaline conditions. For example, a precursor phenol derivative (e.g., 6,6′-methylenebis(2-(2H-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol)) can be alkylated using propargyl bromide in acetone with K₂CO₃ as a base. The reaction is refluxed (~14 hours) and monitored via TLC. Purification is achieved using silica gel column chromatography with hexane/dichloromethane (8:2 v/v) .

Q. How is the purity and structural integrity of synthesized derivatives validated?

  • Methodological Answer : Characterization employs ¹H NMR and ¹³C NMR to confirm substituent positions and molecular symmetry. For example, the absence of hydroxyl proton signals in NMR spectra indicates successful alkylation. TLC monitors reaction progress, while column chromatography ensures purity. Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition .

Q. What are the primary antioxidant mechanisms of this compound class?

  • Methodological Answer : Antioxidant activity is evaluated via kinetic studies (e.g., autoxidation inhibition) and thermodynamic measurements. O-H bond dissociation enthalpy (BDE) is determined using EPR equilibration with reference phenols. For o-bisphenols, intramolecular hydrogen bonding between the hydroxyl group and phenoxyl radical stabilizes the radical intermediate, enhancing activity. FT-IR spectroscopy confirms hydrogen bonding via shifts in O-H stretching frequencies .

Advanced Research Questions

Q. How do computational methods predict the compound’s interactions with biological targets (e.g., NEK7 kinase)?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) assesses binding affinities to target proteins (e.g., p53, caspase-3). Molecular dynamics (MD) simulations (e.g., GROMACS) evaluate stability over time, while density functional theory (DFT) calculates electronic properties. For example, the benzotriazole moiety may engage in π-π stacking with kinase active sites, as observed in studies of analogous inhibitors .

Q. What experimental approaches resolve contradictions in antioxidant efficacy between structural analogs?

  • Methodological Answer : Comparative kinetic studies under controlled autoxidation conditions (e.g., styrene or lipid substrates) quantify rate constants (kₐₙₜ). For instance, o-bisphenols exhibit 22–64× higher activity than p-bisphenols due to reduced steric hindrance and radical stabilization via hydrogen bonding. Competitive equilibration experiments with stable radicals (e.g., DPPH) further differentiate thermodynamic contributions .

Q. How does substituent variation (e.g., tert-octyl vs. methyl groups) impact photostability in sunscreen formulations?

  • Methodological Answer : Photostability is assessed via accelerated UV exposure (e.g., 300–400 nm) followed by HPLC quantification of degradation products. The bulky 2,4,4-trimethylpentan-2-yl group minimizes photodegradation by reducing π-π stacking interactions. Synergistic effects with other UV absorbers (e.g., octinoxate) are tested using in vitro models (e.g., 3D skin equivalents) to evaluate penetration and retention .

Q. What strategies mitigate steric crowding in crystallographic studies of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) refines structures despite steric hindrance. High-resolution data (d ≤ 0.8 Å) and twinning corrections improve accuracy. For challenging cases, synchrotron radiation enhances data quality. The methylenebis bridge’s flexibility is modeled using restrained refinement parameters .

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